1-ethyl-3-isocyanato-1H-indole 1-ethyl-3-isocyanato-1H-indole
Brand Name: Vulcanchem
CAS No.: 1082325-97-0
VCID: VC2904612
InChI: InChI=1S/C11H10N2O/c1-2-13-7-10(12-8-14)9-5-3-4-6-11(9)13/h3-7H,2H2,1H3
SMILES: CCN1C=C(C2=CC=CC=C21)N=C=O
Molecular Formula: C11H10N2O
Molecular Weight: 186.21 g/mol

1-ethyl-3-isocyanato-1H-indole

CAS No.: 1082325-97-0

Cat. No.: VC2904612

Molecular Formula: C11H10N2O

Molecular Weight: 186.21 g/mol

* For research use only. Not for human or veterinary use.

1-ethyl-3-isocyanato-1H-indole - 1082325-97-0

Specification

CAS No. 1082325-97-0
Molecular Formula C11H10N2O
Molecular Weight 186.21 g/mol
IUPAC Name 1-ethyl-3-isocyanatoindole
Standard InChI InChI=1S/C11H10N2O/c1-2-13-7-10(12-8-14)9-5-3-4-6-11(9)13/h3-7H,2H2,1H3
Standard InChI Key FODZVVNTPLQEKX-UHFFFAOYSA-N
SMILES CCN1C=C(C2=CC=CC=C21)N=C=O
Canonical SMILES CCN1C=C(C2=CC=CC=C21)N=C=O

Introduction

Chemical Identity and Structural Features

1-ethyl-3-isocyanato-1H-indole (CAS No. 1082325-97-0) belongs to the class of isocyanates, compounds known for their high reactivity and diverse applications in medicinal chemistry and materials science. The molecule features an indole ring system—a bicyclic structure prevalent in numerous biologically active compounds—with an ethyl group attached to the nitrogen atom of the indole and an isocyanate functional group (-N=C=O) at the 3-position.

The structural architecture of this compound provides it with unique chemical properties. The indole scaffold, consisting of a benzene ring fused with a pyrrole ring, serves as an important pharmacophore in drug discovery. The presence of the isocyanate group at the 3-position creates a reactive center that can engage in various chemical transformations, while the N-ethyl substitution modifies the electronic distribution across the indole system.

Table 1: Chemical Identity and Physical Properties of 1-ethyl-3-isocyanato-1H-indole

PropertyValue
CAS Number1082325-97-0
Molecular FormulaC₁₁H₁₀N₂O
Molecular Weight186.21 g/mol
IUPAC Name1-ethyl-3-isocyanatoindole
Standard InChIInChI=1S/C11H10N2O/c1-2-13-7-10(12-8-14)9-5-3-4-6-11(9)13/h3-7H,2H2,1H3
Standard InChIKeyFODZVVNTPLQEKX-UHFFFAOYSA-N
SMILESCCN1C=C(C2=CC=CC=C21)N=C=O
PubChem Compound ID28288161

The molecular structure of 1-ethyl-3-isocyanato-1H-indole incorporates three key elements: (1) the indole bicyclic system, (2) the ethyl group attached to the indole nitrogen, and (3) the isocyanate functional group at position 3 of the indole ring. This combination yields a compound with unique reactivity patterns and potential applications in organic synthesis.

Chemical Reactivity and Properties

The chemical behavior of 1-ethyl-3-isocyanato-1H-indole is largely governed by the reactivity of the isocyanate functional group, which is highly susceptible to nucleophilic attack. The isocyanate group (-N=C=O) contains cumulative double bonds, making it particularly reactive toward nucleophiles such as alcohols, amines, and thiols. These reactions form the basis for many of the compound's potential applications in synthetic chemistry.

When comparing 1-ethyl-3-isocyanato-1H-indole with simpler isocyanates like ethyl isocyanate (C₃H₅NO), significant differences emerge in both physical properties and reactivity patterns. While ethyl isocyanate has a lower molecular weight (71.078 g/mol) and boiling point (60.0±3.0°C at 760 mmHg), 1-ethyl-3-isocyanato-1H-indole incorporates the larger indole ring system, resulting in different physical characteristics and reactivity profiles .

The reactivity of the isocyanate group in 1-ethyl-3-isocyanato-1H-indole allows for various transformations:

  • Reaction with alcohols to form carbamates (urethanes)

  • Reaction with amines to form urea derivatives

  • Reaction with water to form carbamic acids, which may decompose to amines

  • Dimerization or trimerization under certain conditions

These reactions make 1-ethyl-3-isocyanato-1H-indole a versatile intermediate in organic synthesis, particularly for the preparation of more complex nitrogen-containing heterocycles .

Table 2: Comparison of 1-ethyl-3-isocyanato-1H-indole with Related Compounds

Property1-ethyl-3-isocyanato-1H-indoleEthyl isocyanate
Molecular FormulaC₁₁H₁₀N₂OC₃H₅NO
Molecular Weight186.21 g/mol71.078 g/mol
Physical StateSolid (predicted)Liquid
Boiling PointNot available60.0±3.0°C at 760 mmHg
DensityNot available0.9±0.1 g/cm³
Flash PointNot available-6.7±0.0°C
Hazard ClassificationClass 6.1 (Toxic)GHS02, GHS06, GHS08 (Flammable, Toxic, Health Hazard)
StepReactionReagents/Conditions
1Formation of indole coreFischer indole synthesis: phenylhydrazine + appropriate ketone, acid catalyst
2N-ethylationEthyl halide (e.g., ethyl iodide), base (e.g., NaH, K₂CO₃)
3Introduction of carboxylic acid at 3-positionVarious methods depending on starting material
4Conversion to acyl azideThionyl chloride followed by sodium azide
5Curtius rearrangementHeat, solvent (e.g., toluene)

Alternatively, the synthetic approach could be adjusted based on available starting materials. For instance, if starting with an indole-3-carboxamide, it might be possible to dehydrate the amide to form the isocyanate directly. Research on indole carboxamide derivatives suggests various approaches to functionalizing the indole scaffold at positions 2 and 3, which could be adapted for synthesizing 1-ethyl-3-isocyanato-1H-indole .

FieldPotential ApplicationRationale
Medicinal ChemistrySynthesis of indole-based drug candidatesThe indole scaffold is present in numerous biologically active compounds
Organic SynthesisBuilding block for complex heterocyclesReactive isocyanate group enables diverse transformations
Materials ScienceDevelopment of specialty polymersIsocyanates are key components in polyurethane chemistry
Chemical BiologyProbe for studying protein-ligand interactionsReactive functional group for covalent modification of biological targets

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